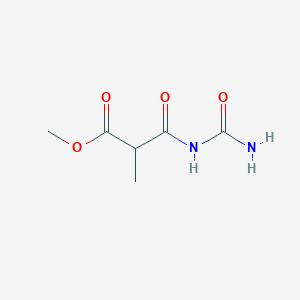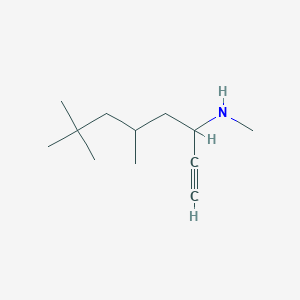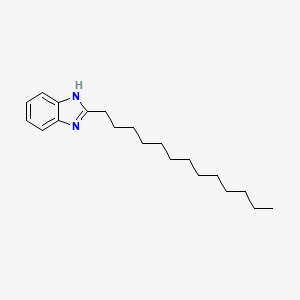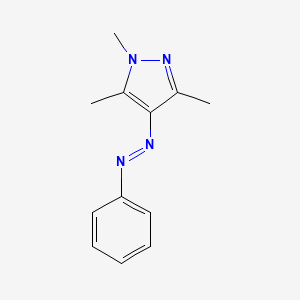![molecular formula C21H15ClN2OS B14728350 N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide CAS No. 5354-76-7](/img/structure/B14728350.png)
N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both nitrogen and sulfur atoms in their structure This particular compound is characterized by the presence of a benzothiazole ring fused to a benzene ring, with a chlorobenzamide group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or acyl chloride. One common method includes the use of 2-aminothiophenol and 3-chlorobenzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) with a base like triethylamine (TEA) to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, are often employed to minimize environmental impact .
化学反应分析
Types of Reactions
N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzothiazole moiety.
Medicine: Explored for its antimicrobial and anticancer properties. .
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cancer cell proliferation and induce apoptosis .
相似化合物的比较
Similar Compounds
- N-(4-(benzothiazol-2-ylsulfamoyl)-phenyl)-acetamide
- N-(4-(6-methyl-benzothiazol-2-yl)-phenyl)-nicotinamide
Uniqueness
N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide stands out due to its unique combination of a benzothiazole ring and a chlorobenzamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a therapeutic agent further highlight its uniqueness .
属性
CAS 编号 |
5354-76-7 |
|---|---|
分子式 |
C21H15ClN2OS |
分子量 |
378.9 g/mol |
IUPAC 名称 |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl]-3-chlorobenzamide |
InChI |
InChI=1S/C21H15ClN2OS/c22-17-5-3-4-16(12-17)20(25)23-13-14-8-10-15(11-9-14)21-24-18-6-1-2-7-19(18)26-21/h1-12H,13H2,(H,23,25) |
InChI 键 |
DVHKUAIPIQJMOE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


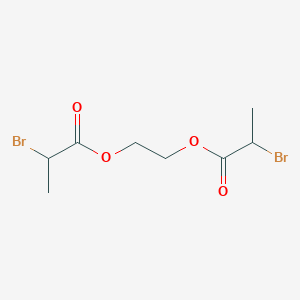
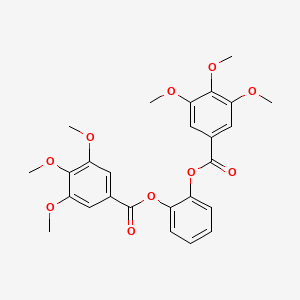
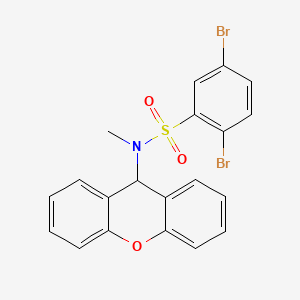
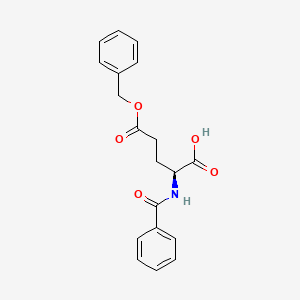
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)

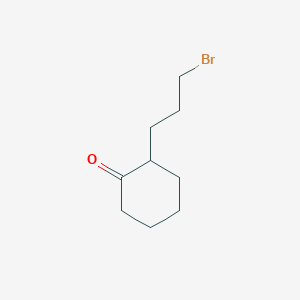
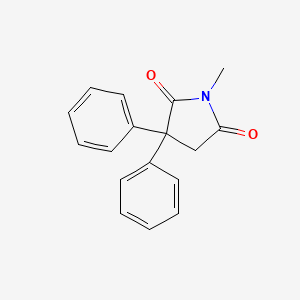
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
